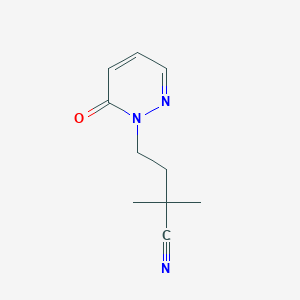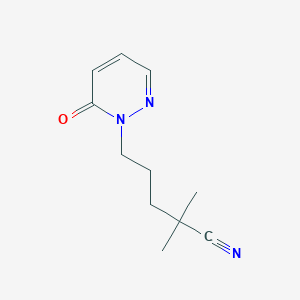
2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid is a synthetic compound that belongs to the isoquinoline family. It has received significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid involves its interaction with specific targets in the body, including enzymes and receptors. For instance, it has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins, thereby reducing inflammation and pain. Additionally, it has been reported to bind to the active site of acetylcholinesterase, leading to the inhibition of its activity and subsequent increase in the levels of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid are diverse and depend on the specific target it interacts with in the body. For instance, its inhibition of cyclooxygenase-2 leads to a reduction in the production of prostaglandins, which are involved in inflammation and pain. On the other hand, its inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine, which enhances cognitive function and memory.
実験室実験の利点と制限
One of the advantages of using 2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid in lab experiments is its high potency and selectivity towards specific targets, which makes it a valuable tool for studying the mechanisms of action of enzymes and receptors. However, its limitations include its complex synthesis method and the need for specialized equipment and expertise to handle and store it safely.
将来の方向性
For the use of 2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid include its further exploration as a potential therapeutic agent for various diseases, including inflammation, pain, and cancer. Additionally, its potential use as a tool for studying the mechanisms of action of enzymes and receptors in the body warrants further investigation. Finally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its wider use in scientific research.
合成法
The synthesis of 2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid involves the reaction of cyclopentanone with 4-chlorobenzoic acid in the presence of a base catalyst, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained by acidification of the reaction mixture and subsequent crystallization.
科学的研究の応用
2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been shown to exhibit significant anti-inflammatory, analgesic, and antitumor activities. Moreover, it has been reported to possess potent inhibitory effects on the activity of certain enzymes, including acetylcholinesterase, tyrosinase, and cyclooxygenase-2.
特性
IUPAC Name |
2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-15(11-5-1-2-6-11)17-9-12-7-3-4-8-13(12)14(10-17)16(19)20/h3-4,7-8,11,14H,1-2,5-6,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZDHYHDNCWVNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(C3=CC=CC=C3C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7589845.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7589860.png)

![2-[(1-methylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B7589872.png)



![2-[[2-(Azepan-1-yl)-2-oxoethyl]amino]-2-methylpropanoic acid](/img/structure/B7589907.png)
![2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid](/img/structure/B7589912.png)
![2-[1-[2-(3-Bromophenyl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7589920.png)
![2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol](/img/structure/B7589933.png)